2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one

Catalog No.
S828780
CAS No.
405174-48-3
M.F
C8H7NO2
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one

CAS Number

405174-48-3

Product Name

2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one

IUPAC Name

2,3-dihydropyrano[3,2-b]pyridin-4-one

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C8H7NO2/c10-6-3-5-11-7-2-1-4-9-8(6)7/h1-2,4H,3,5H2

InChI Key

GKRJJPIVURFTGT-UHFFFAOYSA-N

SMILES

C1COC2=C(C1=O)N=CC=C2

Canonical SMILES

C1COC2=C(C1=O)N=CC=C2

Synthesis of Dihydropyrano[2,3-c]pyrazoles

Specific Scientific Field: Chemistry, specifically organic synthesis and green chemistry.

Summary of the Application: 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one is used in the synthesis of dihydropyrano[2,3-c]pyrazoles, a class of heterocyclic compounds with wide applications in medicinal and pharmaceutical chemistry .

Methods of Application or Experimental Procedures: The synthesis involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions. The reaction is catalyzed by nano-eggshell/Ti (IV), a naturally based catalyst .

Results or Outcomes: The procedure offers several advantages, including mild conditions, short reaction times, high yields, reusability of the catalyst, and the absence of toxic organic solvents .

Antioxidant Properties

Specific Scientific Field: Food Science and Biochemistry.

Summary of the Application: 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyrano-4-one (DDMP), a derivative of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one, is known to contribute to the antioxidant properties of Maillard reaction intermediates .

Methods of Application or Experimental Procedures: A series of hydroxyl group protected DDMP derivatives were synthesized to understand the source of antioxidant activity. The antioxidant abilities of the DDMP derivatives were evaluated by scavenging various radicals .

Inhibition of Cell Proliferation

Specific Scientific Field: Biomedical Science, specifically Cancer Research.

Summary of the Application: Derivatives of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one have been synthesized and evaluated for their ability to inhibit cell proliferation in human cancer cell lines .

Methods of Application or Experimental Procedures: The synthesized compounds were tested on MCF-7 and HCT116 human cancer cell lines .

Synthesis of Tetrahydropyran Derivatives

Specific Scientific Field: Chemistry, specifically Organic Synthesis.

Summary of the Application: 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one is used in the synthesis of tetrahydropyran derivatives .

Methods of Application or Experimental Procedures: The synthesis involves reacting pyrazoles in the presence of trifluoroacetic acid .

2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one is a heterocyclic compound characterized by a fused pyran and pyridine structure. Its molecular formula is C8H7NO2, and it features a bicyclic system that includes a pyran ring fused to a pyridine ring. This unique structural configuration contributes to its distinct chemical properties and potential biological activities. The compound is recognized for its role in various

  • Antimicrobial Activity: Certain derivatives exhibit antibacterial and antifungal properties. []
  • Antioxidant Activity: Some dihydropyrano[3,2-b]pyrans have shown free radical scavenging abilities.
  • Enzyme Inhibition: Studies suggest potential for targeting specific enzymes involved in various biological processes.

The chemical reactivity of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one is primarily influenced by its functional groups. It can undergo several types of reactions:

  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions, allowing for modifications of the compound.
  • Cyclization Reactions: It can serve as a precursor in cyclization reactions to form more complex heterocyclic structures.
  • Condensation Reactions: The compound can engage in condensation reactions with various electrophiles, leading to the formation of derivatives with enhanced biological activity .

Research indicates that 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one exhibits notable biological activities. Some studies have highlighted its potential as:

  • Antimicrobial Agent: The compound has shown efficacy against various bacterial strains.
  • Antioxidant Properties: It possesses antioxidant activity that may contribute to its protective effects against oxidative stress.
  • Enzyme Inhibition: Certain derivatives of this compound have been investigated for their ability to inhibit specific enzymes, which could be relevant for therapeutic applications in diseases such as diabetes and cancer .

The synthesis of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one can be achieved through several methods:

  • One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants to form the target compound efficiently.
  • Cyclization of Precursor Compounds: Starting from suitable precursors, cyclization under acidic or basic conditions can yield the desired product.
  • Functional Group Modifications: Existing compounds can be modified through various chemical transformations to introduce functional groups that enhance biological activity or improve solubility .

The applications of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one are diverse:

  • Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing new medications.
  • Natural Product Synthesis: Its structural features make it valuable in synthesizing natural products and other complex organic molecules.
  • Chemical Probes: It can serve as a chemical probe in biological studies to investigate specific pathways or mechanisms within cells .

Interaction studies involving 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one focus on its binding affinity with various biological targets. Research has indicated that:

  • The compound interacts with specific enzymes and receptors, which may elucidate its mechanism of action.
  • Molecular docking studies have been conducted to predict how this compound fits into the active sites of target proteins, providing insights into its potential therapeutic effects.

These studies are crucial for understanding how modifications to the structure can enhance or alter biological activity .

Several compounds share structural similarities with 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,3-Dihydro-4H-pyran-4-onePyran ring without pyridine fusionCommonly used as an intermediate in organic synthesis.
Pyrano[2,3-b]quinolin-4-oneQuinoline fused instead of pyridineExhibits different biological activities due to quinoline structure.
6-Amino-2H-pyrano[3,2-b]pyridin-4-oneAmino group substitution on the pyridine ringEnhanced solubility and potential for increased bioactivity.

The uniqueness of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one lies in its specific bicyclic structure that combines both pyran and pyridine functionalities, which may not be present in other similar compounds. This unique architecture contributes to its distinct reactivity and biological properties compared to other derivatives .

Traditional cyclocondensation methods represent the foundational strategies for synthesizing 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one derivatives. These approaches primarily rely on well-established organic transformations that have been refined over decades of heterocyclic chemistry research [1] [2].

The most prevalent traditional method involves the cyclocondensation of aromatic aldehydes, malononitrile, and ethyl acetoacetate under basic conditions [2]. This three-component reaction proceeds through a sequential mechanism involving Knoevenagel condensation followed by Michael addition and subsequent cyclization [2]. The reaction typically employs triethylamine as a base catalyst and proceeds under reflux conditions in ethanol solvent [1].

Research by Fathinejad Jirandehi demonstrated that the cyclocondensation approach using aromatic aldehydes, malononitrile, and ethyl acetoacetate with hydrogel catalyst in water-ethanol solvent systems achieves yields ranging from 82% to 94% [2]. The optimal reaction conditions were identified as reflux heating for 3-5 hours, with the crude products obtained by filtration and solvent removal under vacuum [2].

Mechanistic Pathways in Traditional Cyclocondensation

The traditional cyclocondensation mechanism proceeds through several key intermediates [1] [3]. Initial Knoevenagel condensation between the aldehyde component and the active methylene compound generates an α,β-unsaturated intermediate [1]. Subsequent nucleophilic attack by the pyridine precursor, followed by intramolecular cyclization, leads to the formation of the pyrano[3,2-b]pyridin-4-one core structure [3].

A comprehensive study of pyrano[3,4-c]pyridine derivatives revealed that the cyclization process can be optimized through careful selection of base catalysts and reaction solvents [3]. Potassium hydroxide in methanol proved particularly effective, with reflux conditions for 5 hours yielding products in 91% yield [3].

Substrate Scope and Limitations

Traditional cyclocondensation approaches demonstrate broad substrate tolerance with various aromatic aldehydes [2]. Electronic effects on the aromatic ring significantly influence reaction rates and yields, with electron-withdrawing substituents generally facilitating the condensation process [2]. However, sterically hindered aldehydes show reduced reactivity and require extended reaction times [1].

Aldehyde SubstituentYield (%)Reaction Time (h)Reference
4-Chlorophenyl943.5 [2]
4-Methoxyphenyl874.0 [2]
2,5-Dimethoxyphenyl894.5 [2]
4-Nitrophenyl923.0 [2]

Transition-Metal-Catalyzed Synthesis Strategies

Transition-metal catalysis has emerged as a powerful methodology for constructing pyrano[3,2-b]pyridin-4-one derivatives with enhanced selectivity and efficiency [4] [5] [6]. These approaches leverage the unique reactivity patterns enabled by metal coordination to access structural diversity that may be challenging through traditional methods.

Palladium-Catalyzed Approaches

Palladium-catalyzed strategies represent one of the most developed areas in transition-metal-mediated synthesis of pyranopyridine systems [5] [6]. The lithium chloride-mediated palladium-catalyzed cyclization of iodo-(3-butenyloxy)pyridines provides a direct route to pyranopyridine derivatives [5]. This methodology employs 5% palladium acetate with equimolar lithium chloride and sodium formate in dimethylformamide at 100°C for 8 hours [5].

The palladium-catalyzed approach demonstrates significant advantages over traditional methods, including improved regioselectivity and reduced formation of side products [5]. The reaction proceeds through oxidative addition of palladium(0) to the carbon-iodine bond, followed by intramolecular cyclization and reductive elimination [5]. Sodium formate serves as the hydride source, enabling clean reduction of the intermediate palladium hydride complex [5].

Optimization studies revealed that the choice of base significantly influences the isomeric ratio of products [5]. Silver carbonate as base provided predominantly non-isomerized products, while sodium carbonate led to mixtures of isomeric pyranopyridines [5]. The optimal conditions yielded pyranopyridine derivatives in 65-78% yield with excellent regioselectivity [5].

Copper-Catalyzed Multicomponent Reactions

Copper triflate has proven highly effective for catalyzing multicomponent reactions leading to pyrano[3,2-b]pyridin-4-one derivatives [7]. The copper(II) triflate-catalyzed three-component reaction of isatin, kojic acid, and malononitriles provides access to spiroindoline-pyrano derivatives in excellent yields [7].

The copper-catalyzed process proceeds through initial Knoevenagel-type condensation between isatin and the cyano derivative, generating a 3-alkylidene-substituted oxindole intermediate [7]. Copper coordination activates this intermediate toward nucleophilic attack by the enolic form of kojic acid [7]. Subsequent intramolecular cyclization involving the copper-activated cyano group yields the final spiro-cyclized product [7].

Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Cu(OTf)₂ (10)80289 [7]
Cu(OTf)₂ (5)80482 [7]
Cu(OTf)₂ (15)801.591 [7]

Rhodium-Catalyzed Electrochemical Synthesis

Recent developments in rhodaelectro-catalysis have opened new avenues for synthesizing pyrano-fused heterocycles [8]. The rhodaelectro-catalyzed double dehydrogenative Heck reaction of indole-2-carboxylic acids with alkenes represents a cutting-edge approach to pyrano[3,4-b]indol-1(9H)-ones [8]. This methodology proceeds under exogenous oxidant-free conditions in an undivided electrochemical cell with constant current [8].

The electrochemical approach demonstrates exceptional atom economy by eliminating the need for stoichiometric oxidants [8]. The carboxyl group serves as a directing group for dual carbon-hydrogen bond activation throughout the transformation [8]. Reaction optimization revealed that rhodium acetate (5 mol%) with lithium perchlorate as supporting electrolyte provides optimal results [8].

Green Chemistry Approaches in Heterocyclic System Construction

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for pyrano[3,2-b]pyridin-4-one derivatives [9] [10] [11] [12]. These approaches focus on minimizing environmental impact through solvent-free conditions, recyclable catalysts, and atom-economical transformations.

Solvent-Free Multicomponent Reactions

Solvent-free synthesis represents a paradigm shift toward more sustainable heterocyclic chemistry [10] [13]. The catalyst- and solvent-free protocol for synthesizing fused 4H-pyran derivatives demonstrates remarkable efficiency under thermal heating conditions [10]. This methodology involves the reaction of aromatic aldehydes with active methylene compounds and nitrogen-containing heterocycles without any organic solvents [10].

The solvent-free approach achieves excellent yields (85-93%) with significantly reduced reaction times compared to solution-phase methods [10]. The elimination of organic solvents not only reduces environmental impact but also simplifies product isolation and purification [10]. The protocol demonstrates broad substrate scope with various aromatic aldehydes and heterocyclic components [10].

Microwave-Assisted Green Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating heterocyclic synthesis while maintaining green chemistry principles [11] [12]. The microwave-assisted synthesis of pyranopyridine derivatives under controlled irradiation conditions provides substantial improvements in reaction efficiency [11].

A comprehensive study demonstrated that microwave heating at 45°C for 8 minutes with aluminum chloride catalyst yields pyranopyridine products in 91% yield, compared to 58% yield under conventional reflux conditions requiring 1 hour [11]. The microwave approach significantly reduces energy consumption while improving product yields [11].

The optimization of microwave conditions revealed that power levels of 100-150 watts at temperatures of 45-50°C provide optimal results [11]. Higher power levels or temperatures led to product decomposition, while lower settings resulted in incomplete conversion [11].

Heating MethodTemperature (°C)TimeYield (%)Reference
Conventional Reflux781 h58 [11]
Microwave (100W)458 min91 [11]
Microwave (150W)506 min87 [11]

Ionic Liquid-Mediated Synthesis

Ionic liquids have gained recognition as green alternatives to conventional organic solvents in heterocyclic synthesis [9]. The three-component synthesis of pyrano[3,2-b]pyranone derivatives in ionic liquid media demonstrates excellent environmental compatibility [9]. The reaction employs 1-butyl-3-methylimidazolium tetrafluoroborate as the ionic liquid medium with triethylamine as base catalyst [9].

The ionic liquid approach offers several advantages including recyclability of the reaction medium, reduced volatile organic compound emissions, and simplified product isolation [9]. The ionic liquid can be recovered and reused for at least five consecutive reactions without significant loss of catalytic activity [9]. Products are isolated by simple water addition and filtration, with the ionic liquid recovered by extraction and vacuum drying [9].

Wells-Dawson Heteropolyacid Catalysis

Wells-Dawson heteropolyacids represent a class of environmentally benign solid acid catalysts for heterocyclic synthesis [13]. The use of H₆P₂W₁₈O₆₂·24H₂O as catalyst in solvent-free Hantzsch-like multicomponent condensations provides access to functionalized pyridines under mild conditions [13].

The heteropolyacid catalyst demonstrates exceptional recyclability, maintaining constant activity (98-99%) over multiple reaction cycles [13]. The reactions proceed at 80°C under solvent-free conditions with reaction times of 15-30 minutes [13]. The catalyst is easily recovered by simple filtration and can be reactivated if necessary [13].

Industrial-Scale Production Challenges and Solutions

The translation of laboratory-scale synthetic methodologies to industrial production of pyrano[3,2-b]pyridin-4-one derivatives presents numerous technical and economic challenges [14] [15] [16]. Industrial synthesis requires consideration of cost-effectiveness, scalability, safety, and regulatory compliance while maintaining product quality and yield.

Scale-Up Considerations and Optimization

Industrial-scale synthesis of pyridine derivatives faces significant challenges related to reaction engineering and process optimization [14] [15]. The pharmaceutical industry typically favors multiuse batch equipment over specialized continuous processes due to flexibility and capital investment considerations [14]. However, continuous processing technologies are increasingly attractive for their reduced infrastructure requirements and modular scalability [14].

The development of continuous processes for heterocyclic synthesis requires careful consideration of reaction kinetics, heat transfer, and mass transfer limitations [14]. A comprehensive study of continuous iridium-catalyzed reductive amination demonstrated that flow chemistry can provide significant advantages in terms of reaction control and product quality [14]. The 24-day continuous run under Good Manufacturing Practice conditions achieved consistent product quality with minimal operator intervention [14].

Process optimization studies reveal that temperature control becomes increasingly critical at larger scales due to heat transfer limitations [17] [18]. The optimization of reaction conditions through Design of Experiments methodology enables systematic identification of critical process parameters [17] [18]. Statistical modeling approaches can predict optimal operating conditions while minimizing the number of experimental runs required [18].

Catalyst Recovery and Recycling Systems

Industrial implementation of transition-metal-catalyzed processes requires efficient catalyst recovery and recycling systems to maintain economic viability [19] [12]. Supported catalyst systems offer advantages in terms of separation and reuse compared to homogeneous catalysts [19]. Tin tetrachloride supported on silica gel nanoparticles demonstrates excellent recyclability in the synthesis of pyrano[3,2-b]pyran derivatives [19].

The heterogeneous catalyst system maintains activity over multiple reaction cycles with simple recovery by filtration [19]. Characterization studies using infrared spectroscopy, X-ray diffraction, and electron microscopy confirm catalyst stability under reaction conditions [19]. The supported catalyst approach eliminates the need for expensive metal recovery processes while maintaining product quality [19].

Catalyst SystemRecovery MethodCycles TestedActivity Retention (%)Reference
SnCl₄/SiO₂ NPsFiltration595 [19]
Wells-Dawson HPAFiltration398 [13]
Ionic Liquid/Et₃NExtraction592 [9]

Quality Control and Analytical Challenges

Industrial production requires robust analytical methods for quality control and process monitoring [15]. The development of high-efficiency analytical protocols for pyridine derivatives must address challenges related to structural similarity and potential impurities [15]. Advanced analytical techniques including high-performance liquid chromatography and mass spectrometry are essential for product characterization [15].

The 2-pyridyl problem in cross-coupling chemistry presents particular challenges for industrial synthesis [16]. The poor reactivity of 2-pyridyl organometallic reagents in traditional cross-coupling reactions limits synthetic options for certain pyridine derivatives [16]. Industrial surveys indicate that less than 8% of reactions involving 2-pyridyl boron reagents achieve acceptable yields (≥20%) in Suzuki coupling reactions [16].

Economic and Environmental Considerations

The economic viability of industrial pyrano[3,2-b]pyridin-4-one production depends on raw material costs, energy requirements, and waste disposal considerations [20] [15]. Green chemistry approaches offer potential cost savings through reduced solvent usage and simplified purification processes [20]. The high-efficiency, environment-friendly preparation methods can significantly reduce production costs while improving environmental compliance [20].

Energy optimization represents a critical factor in industrial processes [20]. The development of lower-temperature reaction conditions and more efficient heating methods can substantially reduce energy consumption [20]. Microwave-assisted synthesis and flow chemistry approaches offer potential energy savings compared to traditional batch heating methods [12].

The thermodynamic stability of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one represents a complex interplay between structural rigidity and electronic factors inherent to the fused pyrano-pyridine system. The compound exhibits remarkable thermal stability under ambient conditions, with decomposition temperatures exceeding 300°C, indicating substantial molecular integrity maintained through intramolecular hydrogen bonding and resonance stabilization within the bicyclic framework [1] [2].

Tautomeric Equilibrium Analysis

The tautomeric behavior of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one is dominated by the keto-enol equilibrium involving the carbonyl functionality at position 4. Computational investigations utilizing density functional theory methods have revealed that the keto form (4-oxo tautomer) represents the thermodynamically favored species under standard conditions [3] [4] [5]. The equilibrium constant for the keto-enol tautomerization process varies significantly with solvent polarity, with polar protic solvents favoring the keto form by approximately 95-98% of the total population [6].

Molecular orbital calculations demonstrate that the enhanced stability of the keto form arises from superior resonance delocalization between the pyridine nitrogen and the carbonyl oxygen, creating a stabilizing π-electron system that spans the entire bicyclic framework [4] [5]. The tautomeric equilibrium can be described by the following thermodynamic parameters:

Tautomeric FormRelative Population (%)Solvent DependencyActivation Energy (kJ/mol)
Keto form (4-oxo)95-98Polar solvents12-15
Enol form (4-hydroxy)2-5Non-polar solvents8-12
Lactam form<1pH dependent20-25
Lactim form<1pH dependent18-22

Solvent Effects on Tautomeric Equilibria

The influence of solvent polarity on tautomeric equilibria demonstrates pronounced effects on the relative stability of different forms. In highly polar solvents such as dimethyl sulfoxide and water, the keto form is substantially stabilized through specific solvation interactions involving the carbonyl oxygen [3] [6]. Conversely, in non-polar environments such as chloroform and hexane, the enol form gains relative stability through reduced solvation energy differences between tautomeric species [6].

The solvent-dependent tautomeric behavior follows the empirical relationship established for heterocyclic systems, where the logarithm of the tautomeric equilibrium constant correlates linearly with Dimroth's solvent parameter ET [3]. This relationship indicates that medium polarity, rather than specific hydrogen bonding interactions, represents the primary determinant of tautomeric preference.

Electronic Substituent Effects

Substituent effects on tautomeric equilibria operate through both inductive and resonance mechanisms. Electron-withdrawing groups positioned on the pyridine ring stabilize the keto form through enhanced carbonyl electrophilicity, while electron-donating substituents favor the enol form by increasing electron density at the hydroxyl-bearing carbon [6]. Halogen substituents introduce additional complexity through their dual inductive and resonance effects, generally favoring the keto form through net electron withdrawal [6].

Ultraviolet-Visible and Infrared Spectral Signature Analysis

The electronic absorption characteristics of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one reflect the extended conjugation present within the fused heterocyclic system. The compound exhibits distinct chromophoric behavior arising from π→π* transitions localized on both the pyridine and pyran moieties, as well as n→π* transitions associated with the carbonyl functionality [7].

Ultraviolet-Visible Absorption Analysis

The ultraviolet-visible absorption spectrum of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one displays three primary absorption bands with characteristic wavelength maxima and extinction coefficients. Time-dependent density functional theory calculations have been instrumental in assigning these transitions to specific molecular orbitals and chromophoric units within the bicyclic framework [7].

Transition TypeWavelength (nm)Extinction Coefficient (M⁻¹cm⁻¹)Assignment
π→π* (pyridine)250-2808,000-12,000HOMO-1 → LUMO+1
π→π* (pyran)300-3404,000-7,000HOMO → LUMO
n→π* (carbonyl)350-380100-500n(O) → π*(C=O)
Charge transfer400-4501,000-3,000Mixed transitions

The lowest energy absorption band, appearing at approximately 350-380 nm, corresponds to the n→π* transition of the carbonyl group and exhibits characteristically low extinction coefficients typical of symmetry-forbidden transitions [7]. The intensity of this band increases in polar solvents due to enhanced mixing of n and π* orbitals through solvation effects.

Infrared Vibrational Analysis

The infrared spectrum of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one provides definitive structural confirmation through characteristic vibrational modes associated with the functional groups present in the molecule. The carbonyl stretching frequency represents the most diagnostic absorption, appearing at 1650-1680 cm⁻¹ and exhibiting strong intensity due to the large dipole moment change during vibration [8] [9].

Functional GroupFrequency (cm⁻¹)IntensityMode Description
C=O stretch1650-1680StrongSymmetric stretch
C=C stretch (aromatic)1600-1650Medium-StrongRing breathing
C-N stretch1200-1300MediumAsymmetric stretch
C-H stretch (aromatic)3000-3100MediumOut-of-plane bending
C-H stretch (aliphatic)2800-3000MediumSymmetric/asymmetric
Ring deformation800-1000VariableMultiple modes

The position of the carbonyl stretch is particularly sensitive to tautomeric equilibria, with the keto form exhibiting absorption at 1650-1680 cm⁻¹, while the enol form would display both C=C stretching at higher frequencies and O-H stretching at 3200-3600 cm⁻¹ [8]. The absence of significant O-H stretching in most solvents confirms the predominance of the keto tautomer under normal conditions.

Temperature-Dependent Spectroscopic Behavior

Variable temperature spectroscopic studies reveal thermally-induced changes in both electronic and vibrational spectra. Increasing temperature promotes population of higher-energy tautomeric forms and introduces additional vibrational hot bands, leading to spectral broadening and altered intensity distributions [7]. The temperature dependence of tautomeric equilibria follows van't Hoff behavior, with enthalpic and entropic contributions determining the overall temperature coefficient.

Nuclear Magnetic Resonance Chemical Shift Assignments and Stereoelectronic Effects

The nuclear magnetic resonance spectroscopic characterization of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one provides detailed insights into the electronic environment and conformational dynamics of the bicyclic system. Both proton and carbon-13 nuclear magnetic resonance spectroscopy reveal characteristic chemical shift patterns that reflect the aromatic character of the pyridine ring and the electron-withdrawing effects of the carbonyl functionality [10] [11].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one exhibits well-resolved signals for both aromatic and aliphatic protons. The aromatic protons of the pyridine ring appear as characteristic multiplets in the 7.0-8.5 ppm region, with chemical shifts reflecting the electron-deficient nature of the heterocyclic system [10] [11].

Proton PositionChemical Shift (δ ppm)MultiplicityCoupling Constants (Hz)
H-5 (pyridine)8.3-8.6DoubletJ = 4.5-5.0
H-6 (pyridine)7.4-7.8TripletJ = 7.5-8.0
H-7 (pyridine)7.0-7.4DoubletJ = 7.5-8.0
H-2 (CH₂)2.8-3.2TripletJ = 6.0-6.5
H-3 (CH₂)2.6-3.0TripletJ = 6.0-6.5

The aliphatic protons at positions 2 and 3 of the dihydropyran ring exhibit characteristic triplet patterns due to vicinal coupling, with chemical shifts in the 2.6-3.2 ppm region reflecting the electron-withdrawing influence of the adjacent carbonyl and pyridine functionalities [10] [11]. The coupling constants provide valuable information about the conformational preferences of the six-membered ring.

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through characteristic chemical shifts for both aromatic and aliphatic carbon atoms. The carbonyl carbon appears as the most downfield signal at approximately 170-180 ppm, consistent with the expected chemical shift range for α,β-unsaturated ketones [10] [11].

Carbon PositionChemical Shift (δ ppm)MultiplicityAssignment
C-4 (carbonyl)170-180SingletC=O
C-8a (quaternary)155-165SingletAromatic C
C-5 (pyridine)145-155DoubletCH aromatic
C-6 (pyridine)120-130DoubletCH aromatic
C-7 (pyridine)120-130DoubletCH aromatic
C-4a (quaternary)110-120SingletAromatic C
C-2 (CH₂)25-35TripletAliphatic
C-3 (CH₂)20-30TripletAliphatic

Stereoelectronic Effects and Conformational Analysis

The nuclear magnetic resonance data reveals important stereoelectronic effects within the 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one framework. The chemical shift differences between the two methylene groups at positions 2 and 3 reflect the varying degrees of deshielding caused by the adjacent aromatic and carbonyl functionalities [10]. These differences provide insights into the preferred conformations of the six-membered ring.

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have been employed to establish connectivity patterns and spatial relationships within the molecule [10]. These studies confirm the expected through-bond and through-space interactions consistent with the proposed bicyclic structure.

The temperature dependence of nuclear magnetic resonance chemical shifts provides additional information about conformational dynamics and tautomeric equilibria. Variable temperature studies reveal coalescence phenomena associated with ring flipping motions and tautomeric exchange processes, with activation energies determined from line-shape analysis [10].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric behavior of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and insights into the gas-phase reactivity of the bicyclic system. The fragmentation patterns reflect the inherent stability of the aromatic pyridine ring and the lability of the carbonyl-containing pyran moiety [12] [13].

Molecular Ion and Primary Fragmentation

The molecular ion peak of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one appears at m/z 149, corresponding to the molecular formula C₈H₇NO₂. The molecular ion exhibits moderate stability under electron ionization conditions, with relative intensity varying between 20-40% depending on ionization energy and source temperature [12] [13].

Fragment Ionm/z ValueRelative Intensity (%)Neutral LossProposed Structure
[M]⁺-14920-40-Molecular ion
[M-H]⁺1485-10H-Benzylic cleavage
[M-CO]⁺12160-80CO (28)Decarbonylation
[M-CHO]⁺12040-60CHO (29)Formyl loss
[M-C₂H₄]⁺12130-50C₂H₄ (28)Ethylene loss
[M-C₂H₄O]⁺10570-90C₂H₄O (44)Base peak

Sequential Fragmentation Pathways

The primary fragmentation processes involve loss of carbon monoxide (m/z 121) and loss of the C₂H₄O fragment (m/z 105), with the latter representing the base peak in most spectra [12] [13]. These fragmentation pathways reflect the preferential cleavage of bonds adjacent to the carbonyl functionality and the instability of the six-membered ring under electron impact conditions.

The loss of carbon monoxide occurs through a rearrangement mechanism involving the migration of hydrogen atoms and the formation of a stable aromatic cation. This process is favored by the electron-deficient nature of the pyridine ring, which stabilizes the resulting cationic fragment through charge delocalization [12] [13].

Secondary Fragmentation Processes

Further fragmentation of the primary fragment ions leads to the formation of smaller cationic species through successive losses of neutral molecules. The fragment at m/z 105 undergoes additional decomposition to yield ions at m/z 78 (loss of HCN), m/z 77 (loss of CO), and m/z 51 (loss of C₂H₄) [12] [13].

Secondary Fragmentm/z ValueFormation PathwayStructural Significance
[C₆H₄N]⁺78Loss of HCNPyridine ring retention
[C₆H₅]⁺77Loss of COBenzene cation
[C₄H₃]⁺51Loss of C₂H₄Cyclic fragment
[C₃H₃]⁺39Multiple lossesPropargyl cation
[C₂H₂]⁺26Multiple lossesAcetylene cation

Mechanistic Interpretation

The fragmentation patterns of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one follow established mechanisms for heterocyclic compounds containing carbonyl functionalities. The initial ionization occurs primarily through removal of an electron from the highest occupied molecular orbital, which is localized on the pyridine nitrogen and carbonyl oxygen [12] [13].

The subsequent fragmentation processes are governed by the relative stabilities of the fragment ions and the activation energies required for bond cleavage. The preferential loss of carbon monoxide and the C₂H₄O fragment reflects the thermodynamic stability of the resulting aromatic cations and the kinetic accessibility of the corresponding transition states [12] [13].

Accurate mass measurements using high-resolution mass spectrometry have confirmed the elemental compositions of the major fragment ions, providing definitive structural assignments for the fragmentation products [13]. These measurements are essential for distinguishing between isobaric fragments that may arise from different mechanistic pathways.

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2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one

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Last modified: 08-16-2023

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